
Tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate is a chemical compound with the following IUPAC name: this compound . Its molecular formula is C10H16N4O2S, and it has a molecular weight of 256.33 g/mol. This compound is characterized by its unique structure, which includes a thiadiazole ring and an azetidine ring.
Preparation Methods
Synthetic Routes:: The synthetic routes for tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate involve the assembly of its constituent parts. While specific methods may vary, a common approach includes the condensation of tert-butyl 3-aminopropanoate with 5-amino-1,2,4-thiadiazole. The reaction typically occurs under suitable solvent conditions and with appropriate reagents.
Industrial Production:: Industrial-scale production methods for this compound may involve large-scale synthesis using optimized conditions. detailed industrial processes are proprietary and may not be publicly available.
Chemical Reactions Analysis
Tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the azetidine ring.
Oxidation and Reduction: Depending on the functional groups, it may be susceptible to oxidation or reduction.
Common Reagents: Reagents such as acids, bases, and nucleophiles play a role in its transformations.
Major Products: These reactions can yield derivatives with modified functional groups or stereochemistry.
Scientific Research Applications
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Biological Studies: Scientists investigate its interactions with biological targets.
Pharmacology: It could have potential pharmacological applications.
Fine Chemicals: It may find use in specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action for tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While this compound is unique due to its specific substituents, it shares similarities with other azetidine-containing molecules. Notable similar compounds include 2-amino-5-tert-butyl-1,3,4-thiadiazole and tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate .
Properties
Molecular Formula |
C10H16N4O2S |
|---|---|
Molecular Weight |
256.33 g/mol |
IUPAC Name |
tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H16N4O2S/c1-10(2,3)16-9(15)14-4-6(5-14)7-12-8(11)17-13-7/h6H,4-5H2,1-3H3,(H2,11,12,13) |
InChI Key |
HZIRHJMOLMHPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13517061.png)
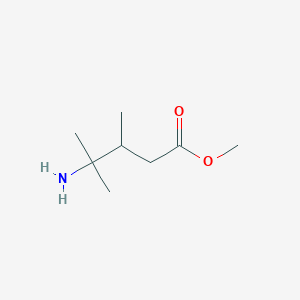
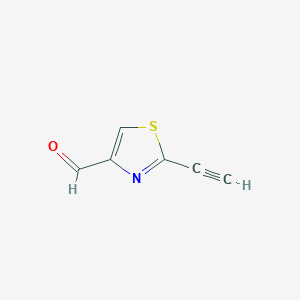
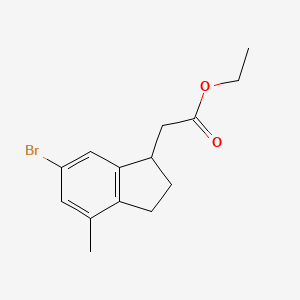
![Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)
![(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13517085.png)
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride](/img/structure/B13517104.png)
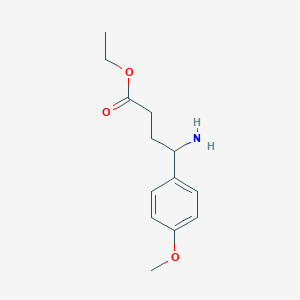
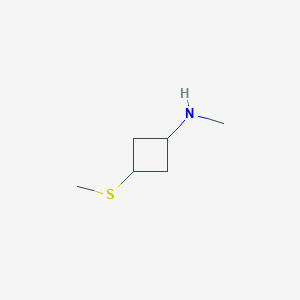
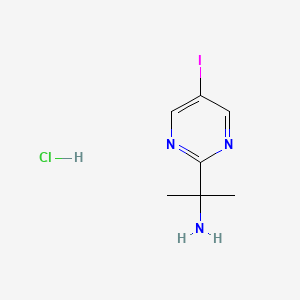

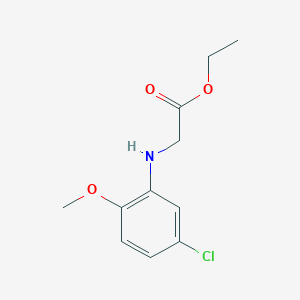
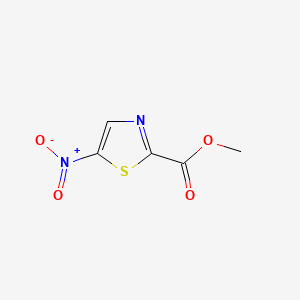
![N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride](/img/structure/B13517147.png)
